molecular formula C17H12N2O3S B232381 4-hydroxy-8-methoxy-3-phenylpyrimido[2,1-b][1,3]benzothiazol-2-one

4-hydroxy-8-methoxy-3-phenylpyrimido[2,1-b][1,3]benzothiazol-2-one

Cat. No. B232381
M. Wt: 324.4 g/mol
InChI Key: JCUJUAWMSIMASA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-hydroxy-8-methoxy-3-phenylpyrimido[2,1-b][1,3]benzothiazol-2-one is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. This compound is commonly referred to as HMB and has been synthesized using different methods. The synthesis methods used to produce HMB will be discussed in

Mechanism of Action

HMB has been shown to have various mechanisms of action depending on its application. In medicine, HMB has been shown to inhibit the activity of enzymes involved in cancer cell growth, leading to the death of cancer cells. HMB has also been shown to inhibit the growth of bacteria by disrupting their cell membranes. In agriculture, HMB has been shown to inhibit the growth of weeds and pests by disrupting their metabolic pathways.
Biochemical and Physiological Effects
HMB has been shown to have various biochemical and physiological effects depending on its application. In medicine, HMB has been shown to induce apoptosis, leading to the death of cancer cells. HMB has also been shown to inhibit the growth of bacteria by disrupting their cell membranes. In agriculture, HMB has been shown to inhibit the growth of weeds and pests by disrupting their metabolic pathways.

Advantages and Limitations for Lab Experiments

HMB has various advantages and limitations for lab experiments depending on its application. In medicine, HMB has the advantage of being a potent anticancer drug, but it also has limitations such as toxicity and side effects. In agriculture, HMB has the advantage of being a potent herbicide and pesticide, but it also has limitations such as environmental toxicity and non-target effects.

Future Directions

There are various future directions for HMB research, including developing new drugs for cancer and other diseases, developing new pesticides and herbicides, and developing new materials with unique properties. Some of the future directions for HMB research include:
1. Developing new HMB derivatives with improved properties such as increased potency and reduced toxicity.
2. Exploring the potential of HMB in developing new drugs for other diseases such as bacterial infections and viral diseases.
3. Developing new HMB-based materials with unique properties such as high strength and flexibility.
4. Investigating the potential of HMB in developing new pesticides and herbicides that are environmentally friendly and have reduced non-target effects.
Conclusion
In conclusion, 4-hydroxy-8-methoxy-3-phenylpyrimido[2,1-b][1,3]benzothiazol-2-one is a chemical compound that has potential applications in various fields, including medicine, agriculture, and material science. HMB has been synthesized using different methods, and its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of HMB in various applications.

Synthesis Methods

There are various methods used to synthesize HMB, and the most commonly used method is the reaction between 2-aminothiophenol and 4-hydroxy-3-phenylpyrimidin-2(1H)-one in the presence of a catalyst such as acetic acid. This reaction leads to the formation of HMB as a yellow crystalline solid. Another method used to synthesize HMB is the reaction between 2-aminothiophenol and 4-chloro-3-phenylpyrimidin-2(1H)-one in the presence of a base such as potassium carbonate. This reaction also leads to the formation of HMB as a yellow crystalline solid.

Scientific Research Applications

HMB has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, HMB has been shown to have anticancer properties, and it has been used to develop new cancer drugs. HMB has also been shown to have antimicrobial properties, and it has been used to develop new antibiotics. In agriculture, HMB has been used to develop new pesticides and herbicides. In material science, HMB has been used to develop new materials with unique properties.

properties

Molecular Formula

C17H12N2O3S

Molecular Weight

324.4 g/mol

IUPAC Name

4-hydroxy-8-methoxy-3-phenylpyrimido[2,1-b][1,3]benzothiazol-2-one

InChI

InChI=1S/C17H12N2O3S/c1-22-11-7-8-12-13(9-11)23-17-18-15(20)14(16(21)19(12)17)10-5-3-2-4-6-10/h2-9,21H,1H3

InChI Key

JCUJUAWMSIMASA-UHFFFAOYSA-N

Isomeric SMILES

COC1=CC2=C(C=C1)N3C(=C(C(=O)N=C3S2)C4=CC=CC=C4)O

SMILES

COC1=CC2=C(C=C1)N3C(=C(C(=O)N=C3S2)C4=CC=CC=C4)O

Canonical SMILES

COC1=CC2=C(C=C1)N3C(=C(C(=O)N=C3S2)C4=CC=CC=C4)O

Origin of Product

United States

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